molecular formula C9H9F3O2 B7884735 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol CAS No. 175605-64-8

1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol

Cat. No.: B7884735
CAS No.: 175605-64-8
M. Wt: 206.16 g/mol
InChI Key: AJPLWVXTACBUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol is an organic compound with the molecular formula C9H9F3O2 and a molecular weight of 206.16 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reaction of 2-[4-(trifluoromethyl)phenyl]oxirane with water under acidic or basic conditions . The reaction proceeds through the opening of the oxirane ring, leading to the formation of the diol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diol into alcohols or other reduced forms.

    Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems, where it can modulate various biochemical pathways .

Comparison with Similar Compounds

    1-[4-(Trifluoromethyl)phenyl]ethanol: Similar structure but lacks the diol moiety.

    4-(Trifluoromethyl)phenylacetylene: Contains a triple bond instead of the diol group.

    4-(Trifluoromethyl)phenylacetic acid: Features a carboxylic acid group instead of the diol.

Uniqueness: 1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol is unique due to the presence of both the trifluoromethyl group and the diol moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,13-14H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPLWVXTACBUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467237
Record name 1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175605-64-8
Record name 1-[4-(trifluoromethyl)phenyl]ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-trifluoromethylmandelic acid (1.0 g, 4.54 mmol) in tetrahydrofuran was added lithium aluminum hydride (0.36 g, 9.54 mmol). The reaction mixture was refluxed for 1.5 hours. The reaction mixture was quenched with sat. ammonium chloride solution, filtered, concentrated to yield 0.8 g of 1-(4-trifluoromethylphenyl)ethane-1,2-diol.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol
Reactant of Route 2
Reactant of Route 2
1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol
Reactant of Route 3
1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol
Reactant of Route 4
Reactant of Route 4
1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol
Reactant of Route 5
Reactant of Route 5
1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol
Reactant of Route 6
1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.